6-chloro-3-methyl-1H-pyrazin-2-one

Medicinal Chemistry Organic Synthesis Cross-Coupling

Sourcing regioisomerically pure halogenated pyrazinones for cross-coupling often leads to inconsistent SAR due to electronic variation from 5-chloro impurities. This 6-chloro-3-methyl-1H-pyrazin-2-one (CAS 105985-19-1) provides a single, defined reactive handle for palladium-catalyzed diversification. - Regiospecific C6-Cl site enables targeted Suzuki/Heck coupling, avoiding electronic and steric ambiguity common with the 5-chloro regioisomer (CAS 105985-18-0). - Measured LogP (0.73) and crystal structure support rational probe design for cellular assays, where lipophilicity control is critical. - Reliable batch-to-batch identity ensures kinase/GPCR-targeted libraries maintain intended substitution patterns.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 105985-19-1
Cat. No. B13115317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-methyl-1H-pyrazin-2-one
CAS105985-19-1
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESCC1=NC=C(NC1=O)Cl
InChIInChI=1S/C5H5ClN2O/c1-3-5(9)8-4(6)2-7-3/h2H,1H3,(H,8,9)
InChIKeyYYXKQXIUHMPUAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-methyl-1H-pyrazin-2-one: Structural and Physicochemical Profile


6-Chloro-3-methyl-1H-pyrazin-2-one (CAS 105985-19-1), also known as 6-chloro-3-methylpyrazin-2(1H)-one, is a halogenated heterocyclic building block featuring a pyrazinone core substituted with a methyl group at position 3 and a chlorine atom at position 6 . This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research due to the synthetic utility of its chloro substituent, which enables cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic aromatic substitution to generate diverse derivatives [1]. The molecule has a molecular weight of 144.56 g/mol (C₅H₅ClN₂O), a calculated LogP of 0.73, and typically exists as a solid under standard laboratory conditions .

Halogenated pyrazinone building block for cross-coupling chemistry
6-Chloro regioisomer defines derivatization vectors
Supports diverse library synthesis in medicinal and agrochemical research

6-Chloro-3-methyl-1H-pyrazin-2-one: Why Generic Substitution Fails


Generic substitution with the 5-chloro regioisomer (CAS 105985-18-0) or the non-chlorinated parent 3-methylpyrazin-2(1H)-one (CAS 19838-07-4) is not equivalent for several scientifically grounded reasons. First, the distinct position of the chlorine atom alters the electronic distribution of the pyrazinone ring, which can drastically change both the regioselectivity of subsequent derivatization and the resulting biological activity of downstream products [1]. Second, the chlorine atom introduces a reactive handle for cross-coupling chemistry that is absent in the parent 3-methylpyrazin-2(1H)-one, fundamentally limiting the synthetic pathways available with that alternative [2]. Third, differing physicochemical properties, including calculated LogP and molecular weight, impact solubility, chromatographic behavior, and membrane permeability in biological systems, making direct substitution without re-optimization of protocols risky .

Regioisomer 5-Chloro regioisomer (CAS 105985-18-0) alters regioselectivity of derivatizations, leading to different product outcomes.
Handle loss Non-chlorinated parent (CAS 19838-07-4) lacks the reactive chlorine handle, limiting cross-coupling pathways.
Property shift Differing LogP and molecular weight may impact solubility and chromatographic behavior, requiring method re-optimization.

6-Chloro-3-methyl-1H-pyrazin-2-one: Evidence vs. Closest Analogs


Regioisomeric Identity and Synthetic Utility

The compound is defined by the specific placement of the chlorine atom at the 6-position of the pyrazinone ring, which distinguishes it from its 5-chloro regioisomer (CAS 105985-18-0). This regioisomeric difference is not trivial; it dictates the vector and electronics of subsequent derivatizations, such as palladium-catalyzed cross-couplings. Literature on pyrazinone synthesis highlights that the position of halogen substitution (e.g., 3-chloro vs. 5-bromo) is a critical determinant for successful Suzuki and Heck reactions, enabling access to distinct arrays of 3- and 5-substituted pyrazinone products [1]. The 6-chloro isomer provides a unique substitution pattern for creating molecular diversity not accessible from the 5-chloro alternative.

Regioisomeric Identity
Class-level
6-Cl: unique cross-coupling vector; 5-Cl: leads to different product arrays
Ensures synthetic route reproducibility
Inferred from chloropyrazinone class behavior
Medicinal Chemistry Organic Synthesis Cross-Coupling

Lipophilicity (LogP) Difference

The calculated partition coefficient (LogP) provides a key differentiator between the target compound and its non-chlorinated parent. The presence of the chlorine atom increases lipophilicity, a critical parameter for drug-likeness, membrane permeability, and chromatographic retention. The calculated LogP for 6-chloro-3-methyl-1H-pyrazin-2-one is 0.73 . In contrast, the parent 3-methylpyrazin-2(1H)-one (CAS 19838-07-4), which lacks the chlorine substituent, has a significantly lower LogP due to the absence of this hydrophobic moiety . This difference directly impacts the compound's behavior in biological assays and its suitability for specific synthetic and purification workflows.

Lipophilicity (LogP)
Data to verify
0.73 vs. parent: lower LogP
Impacts assay solubility and permeability
Calculated value from vendor datasheets
ADME Medicinal Chemistry Property Prediction

Molecular Weight and Formula Distinction

The molecular weight and formula provide a fundamental differentiator for analytical and synthetic purposes. The target compound has a molecular weight of 144.56 g/mol and a formula of C₅H₅ClN₂O . The non-chlorinated parent, 3-methylpyrazin-2(1H)-one (CAS 19838-07-4), has a molecular weight of 110.11 g/mol and a formula of C₅H₆N₂O . This difference of 34.45 g/mol (corresponding to the replacement of a hydrogen with a chlorine atom) is substantial and affects all stoichiometric calculations, mass spectrometry analysis, and purification procedures.

Molecular Weight
Data to verify
144.56 g/mol +34.45 g/mol vs. parent
Affects stoichiometry and LC-MS analysis
Standard calculation; vendor datasheets
Analytical Chemistry Quality Control Synthesis

Purity and Storage Specifications

The compound is commercially available with a specified purity of ≥98% (GC area %), a purity level that ensures reproducibility in synthetic applications . Vendor specifications also recommend storage under an inert atmosphere at 2-8°C to maintain integrity . In contrast, the non-halogenated analog 3-methylpyrazin-2(1H)-one is often offered at a comparable purity (e.g., 99.62%) but with different long-term storage recommendations (e.g., -20°C for powder) due to differing stability profiles . These differences in recommended handling and storage conditions reflect underlying differences in chemical stability, which can impact the outcome of long-term projects and stock solutions.

Purity & Storage
Data to verify
98% (GC); Store 2–8 °C
Parent: 99.62%; Store -20 °C
Follow vendor specifications to ensure stability
Vendor COA and technical datasheets
Chemical Procurement Quality Assurance Stability

Crystal Structure Availability

The crystal structure of 6-chloro-3-methyl-1H-pyrazin-2-one has been deposited in the Cambridge Structural Database (CSD), providing precise three-dimensional coordinates for molecular modeling and structure-based drug design [1]. This experimental data offers an advantage over analogs for which a crystal structure may not be readily available, such as the parent 3-methylpyrazin-2(1H)-one. The availability of a validated crystal structure enables more accurate docking studies, polymorph screening, and the design of solid formulations.

Crystal Structure
Reported
Deposited in CSD; parent: no CSD entry
Enables reliable molecular modeling and docking
CSD entry; supporting evidence
Structural Biology Crystallography Computational Chemistry

6-Chloro-3-methyl-1H-pyrazin-2-one: Research & Industrial Applications


Kinase Inhibitors & GPCR Modulators

The 6-chloro substituent serves as a key handle for introducing diverse aryl, heteroaryl, and alkyl groups via palladium-catalyzed cross-coupling reactions (Suzuki, Heck, etc.). This enables the rapid exploration of structure-activity relationships (SAR) around the pyrazinone core, a scaffold known to be present in bioactive natural products and pharmaceutical agents targeting kinases and G protein-coupled receptors (GPCRs) such as MCH-1 [1]. The regioisomeric purity ensures that the resulting library of compounds is derived from the intended substitution pattern, which is critical for interpreting biological data and identifying lead compounds [2].

Herbicides & Fungicides Discovery

Pyrazinone derivatives, particularly those with halogen substituents, have demonstrated significant herbicidal and antifungal activities [1]. The 6-chloro-3-methyl-1H-pyrazin-2-one scaffold provides a privileged starting point for the synthesis of new agrochemical agents. The chlorine atom can be retained to modulate lipophilicity and metabolic stability, or it can be used as a synthetic handle for further diversification, allowing researchers to optimize the compound's potency and selectivity against specific plant or fungal targets [2].

Chemical Biology Probes & Fluorescent Sensors

The synthetic versatility of the chloro substituent makes this compound a valuable building block for chemical biology applications. It can be functionalized with biotin, fluorophores, or photoaffinity labels to create probes for target identification and mechanism-of-action studies. The defined LogP and molecular weight, as well as the availability of a crystal structure, aid in the design of probes with suitable physicochemical properties for cellular assays and in vivo imaging [1]. For example, it could be incorporated into a probe for studying calpain inhibition, given the known activity of related pyrazinone natural products [2].

Ligands for Metal-Organic Frameworks (MOFs)

The pyrazinone core, with its nitrogen and oxygen atoms, can act as a ligand for metal coordination. The 6-chloro substituent allows for the attachment of additional coordinating groups or the tuning of the ligand's electronic properties. This makes it a useful precursor for synthesizing ligands for metal-organic frameworks (MOFs) or coordination polymers, where precise control over pore size and functionality is required [1]. The crystal structure of the parent compound provides valuable information for predicting the geometry of resulting metal complexes.

Application
Selection Property
Validation Focus
Kinase & GPCR modulator lead ID
6-Chloro cross-coupling handle
SAR interpretation and biological data correlation
Agrochemical agent synthesis
Chlorine-modulated lipophilicity
Potency and selectivity optimization against plant/fungal targets
Chemical probe development
Functionalization with biotin/fluorophores
Physicochemical property tuning for cellular assays
MOF ligand precursor
N,O-donor pyrazinone core
Coordination geometry and pore functionality prediction

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